2-ヒドラジニル-4-メチルチアゾール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

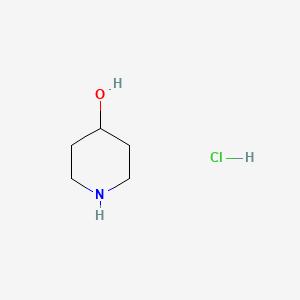

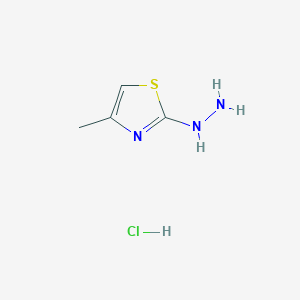

2-Hydrazinyl-4-methylthiazole hydrochloride is a chemical compound with the molecular formula C4H8ClN3S. It is used in the synthesis of pesticides .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-4-methylthiazole hydrochloride involves several steps. For instance, one method involves the reaction of 2-hydrazinyl-4-methylthiazole hydrochloride with DIPEA in N,N-dimethylacetamide, followed by treatment with 3-(dimethylamino)acrylonitrile and heating to 145 °C for 4 hours .Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4-methylthiazole hydrochloride consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 sulfur atom. The average mass is 165.644 Da and the monoisotopic mass is 165.012741 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Hydrazinyl-4-methylthiazole hydrochloride are complex and can vary depending on the conditions and reactants used. For example, it can react with water and mercury (II) oxide, or with hydrogen chloride and dihydrogen peroxide .科学的研究の応用

薬物合成

この化合物は、新しい薬物分子の合成に優れた特性を示します。 特に抗癌特性を持つ可能性のある新規薬物化合物の構築における構成要素として機能することができます .

化学研究

この化合物の構造の一部であるチアゾール部分は、長年にわたり化学における重要なヘテロ環となっています。 それはさまざまな化学反応を可能にする多くの反応性部位を持っており、新しい化学合成を探求する研究において貴重です .

作用機序

- Potential modes of action include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

2-Hydrazinyl-4-methylthiazole hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain hydrazine-reactive enzymes, leading to the formation of hydrazone derivatives . These interactions are crucial for studying enzyme kinetics and mechanisms.

Cellular Effects

2-Hydrazinyl-4-methylthiazole hydrochloride has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction . Additionally, it may alter gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes . The compound also impacts cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2-Hydrazinyl-4-methylthiazole hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways . Additionally, the compound may influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinyl-4-methylthiazole hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Hydrazinyl-4-methylthiazole hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . High doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

2-Hydrazinyl-4-methylthiazole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Hydrazinyl-4-methylthiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical studies .

Subcellular Localization

2-Hydrazinyl-4-methylthiazole hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures the compound interacts with the appropriate biomolecules within the cell .

特性

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3-2-8-4(6-3)7-5;/h2H,5H2,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVBMWIMGMGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78886-45-0, 14397-08-1 |

Source

|

| Record name | 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydrazinyl-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)